(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
KECYLCNFKHGWCG-ZETCQYMHSA-N |
Isomeric SMILES |
CO[C@H]1CCN(C1)CCO |
Canonical SMILES |
COC1CCN(C1)CCO |
Origin of Product |
United States |
Application of S 2 3 Methoxypyrrolidin 1 Yl Ethanol and Analogues As Chiral Ligands and Organocatalysts
Metal-Catalyzed Asymmetric Transformations with Amino Alcohol Ligands
The structural motif of amino alcohols, particularly those based on the pyrrolidine (B122466) framework, is a cornerstone in the design of chiral ligands for a wide array of metal-catalyzed asymmetric transformations. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that effectively biases the stereochemical outcome of the reaction.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. The efficacy of this reaction heavily relies on the chiral ligand employed to control enantioselectivity. acs.org Chiral amino alcohol derivatives and their corresponding phosphine (B1218219) ligands have proven to be effective in this transformation. For instance, new chiral phosphinooxathiane ligands have been successfully applied in palladium-catalyzed asymmetric allylic substitution reactions. acs.org
In a notable application, a sequential palladium-catalyzed allylic alkylation followed by an α-iminol rearrangement was developed to access spirocyclic indoline (B122111) derivatives. The initial screening of privileged chiral ligands identified chiral phosphoramidites as superior to bisphosphine or P,N-ligands in terms of both reactivity and enantioselectivity. chinesechemsoc.org Specifically, using a custom-designed phosphoramidite (B1245037) ligand, (R,S,S)-L10, the reaction to form a spiro heterocyclic product proceeded with good yield, diastereoselectivity, and high enantiomeric excess. chinesechemsoc.org This highlights the critical role of the ligand in directing the stereochemical pathway of the reaction.
| Ligand | Substrate | Product | Yield (%) | dr | ee (%) |
| (R,S,S)-L10 | 3-benzyl-substituted indole (B1671886) cyclobutanol | (1R,3′S)-4ad | 67 | 6:1 | 88 |
Table 1: Performance of Chiral Ligand (R,S,S)-L10 in Pd-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement. Data sourced from chinesechemsoc.org.
Zinc-Mediated Asymmetric Additions to Carbonyls
The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for producing chiral secondary alcohols. lookchem.com This transformation is often catalyzed by chiral β-amino alcohols. lookchem.comwikipedia.org The success of these reactions is highly sensitive to the steric and electronic properties of the chiral catalyst. lookchem.com
A series of pyrrolidine derivatives featuring β-amino alcohol moieties, prepared from (S)-proline, have been shown to effectively catalyze the enantioselective addition of diethylzinc to various aldehydes, yielding optically active secondary alcohols with high enantioselectivities. lookchem.com The reaction mechanism is believed to involve the formation of a chiral zinc-alkoxide complex that directs the approach of the alkyl group to the aldehyde. Research has shown that carbohydrate-derived β-amino alcohols are also effective ligands, especially after activation with titanium tetraisopropoxide (Ti(OiPr)4), achieving conversions up to 100% and enantioselectivities up to 96% ee. mdpi.com The optimization of reaction conditions, such as ligand concentration and temperature, is crucial for achieving high yields and optical purity. lookchem.com
| Ligand | Aldehyde | Solvent | Yield (%) | ee (%) | Configuration |
| Pyrrolidine β-amino alcohol 2 | Benzaldehyde | Hexane | High | 95.7 | R |
| Fructose-derived β-amino alcohol | Benzaldehyde | Toluene | 100 | 96 | S |
| Camphor-derived β-amino alcohol 10 | Benzaldehyde | Hexane | High | 94 | - |
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Various Chiral Amino Alcohol Ligands. Data sourced from lookchem.commdpi.comresearchgate.net.
Copper-Catalyzed Asymmetric Reactions (e.g., 1,3-Dipolar Cycloadditions)
Copper catalysts, when complexed with chiral ligands, are highly effective in promoting a variety of asymmetric reactions, including 1,3-dipolar cycloadditions and arylation cascades. acs.orgnih.gov These reactions are valuable for synthesizing stereochemically rich heterocyclic compounds, such as pyrrolidines and isoxazolidines. acs.orgacs.org Chiral copper(I) and (II) salts have been instrumental in the development of enantioselective 1,3-dipolar cycloadditions involving aza-allyl type 1,3-dipoles. acs.org
In one strategy, a copper-catalyzed arylation–cyclization cascade using diaryliodonium salts enables the enantioselective construction of C(3)-aryl pyrroloindolines. nih.gov The choice of ligand is critical; while tert-butyl- and isopropyl-substituted bisoxazoline (Box) ligands gave modest enantiocontrol, the phenyl-substituted bisoxazoline ligand led to a dramatic increase in both yield and enantioselectivity (96% yield, >99% ee). acs.orgnih.gov The proposed mechanism involves the oxidative insertion of a ligand-bound Cu(I) complex into the diaryliodonium salt to form a chiral Cu(III) species, which then orchestrates the enantioselective arylation and subsequent cyclization. acs.orgnih.gov
| Ligand | Reaction Type | Yield (%) | ee (%) |
| Phenyl-substituted bisoxazoline | Arylation–Cyclization Cascade | 96 | >99 |
| Aminoindanol-derived bis(oxazoline) 4 | Nitrone Cycloaddition | High | High |
| Ferrocene-derived phosphino-oxazoline 85 | Azomethine Ylide Cycloaddition | - | - |
Table 3: Performance of Chiral Ligands in Copper-Catalyzed Asymmetric Reactions. Data sourced from acs.orgacs.orgnih.gov.
Chromium-Catalyzed Asymmetric Couplings
Chiral β-amino alcohols are not only products of asymmetric synthesis but also serve as crucial ligands in other transformations. exlibrisgroup.comexlibrisgroup.comacs.org Chromium-catalyzed asymmetric reactions have emerged as a powerful tool for constructing vicinal stereocenters. A notable example is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. exlibrisgroup.comexlibrisgroup.comacs.org
This reaction is facilitated by a chiral chromium catalyst that plays a threefold role: it mediates the chemoselective single-electron reduction of the imine to an α-amino radical, intercepts this radical to prevent undesired side reactions, and directs the subsequent chemo- and stereoselective addition to an aldehyde. exlibrisgroup.comexlibrisgroup.com This method provides an efficient pathway to a diverse range of β-amino alcohols. The reaction proceeds through a radical-polar crossover mechanism, starting from an α-amino radical intermediate. acs.org The use of chiral bisoxazoline ligands with the chromium catalyst is key to achieving high stereoselectivity. acs.org
| Ligand Type | Reaction | Key Feature of Catalyst | Outcome |
| Chiral Bisoxazoline | Cross Aza-Pinacol Coupling | Triple role: SET reduction, radical interception, stereocontrol | Diverse β-amino alcohols with vicinal stereocenters |
Table 4: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling. Data sourced from exlibrisgroup.comexlibrisgroup.comacs.orgacs.org.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is a safe and operationally simple method for producing chiral alcohols from prochiral ketones. nih.govacs.org The development of half-sandwich bifunctional iridium catalysts bearing chiral ligands, such as 1,2-diamines or amino alcohols (Noyori–Ikariya type catalysts), has been a significant advance in this field. acs.org These catalysts have demonstrated excellent enantioselectivities across a broad range of substrates. acs.org
Researchers have developed polymeric chiral diamine ligands whose iridium complexes are not only efficient but also recyclable catalysts for the ATH of functionalized ketones. nih.govnih.gov These polymeric catalysts have achieved excellent enantioselectivities (up to 99% ee) and exceptionally high total turnover numbers (TONs), making the process more applicable to industrial settings. acs.orgnih.gov Furthermore, iridium complexes with chiral spiro aminophosphine (B1255530) ligands have also been shown to be highly efficient for the asymmetric hydrogenation of alkyl aryl ketones, achieving up to 97% ee with high TONs and turnover frequencies (TOFs). nih.gov
| Ligand Type | Substrate Type | ee (%) | TON |
| Polymeric Chiral Diamine | Functionalized Ketones | up to 99 | up to 12,000 (6 cycles) |
| Chiral Spiro Aminophosphine | Alkyl Aryl Ketones | up to 97 | up to 10,000 |
| Ferrocene-based PNN Ligand | Aryl Ketones | up to 99 | up to 50,000 |
Table 5: Performance of Iridium Catalysts in Asymmetric Hydrogenation. Data sourced from acs.orgnih.govnih.govacs.org.
Organocatalytic Applications of Chiral Pyrrolidine Derivatives
The pyrrolidine scaffold, most famously represented by the amino acid proline, is a cornerstone of organocatalysis. nih.govwikipedia.org Chiral pyrrolidines are highly effective organocatalysts, often outperforming metal-based systems, and can promote a wide range of transformations in an enantioselective and environmentally friendly manner. nih.govresearchgate.net Proline and its derivatives are considered "simplest enzymes" because of their ability to catalyze reactions with high stereoselectivity through mechanisms like enamine or iminium ion catalysis. libretexts.org
The versatility of chiral pyrrolidine derivatives has been demonstrated in numerous asymmetric reactions, including Aldol (B89426), Michael, and Mannich reactions. researchgate.netbenthamdirect.com For example, the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes using chiral cis-2,5-disubstituted pyrrolidine organocatalysts can achieve excellent yields (up to 91%) and near-perfect enantioselectivity (up to >99% ee). rsc.org Similarly, new pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have been effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The development of polymer-immobilized proline-derived systems offers the additional advantages of catalyst stability, recyclability, and reusability, aligning with the principles of green chemistry. benthamdirect.com
| Catalyst Type | Reaction | Substrates | Yield (%) | ee (%) |
| Chiral cis-2,5-disubstituted pyrrolidine | Michael Addition | Nitromethane, α,β-unsaturated aldehydes | up to 91 | >99 |
| (R)-glyceraldehyde-derived pyrrolidine | Michael Addition | Aldehydes, nitroolefins | - | up to 85 |
| Pyrrolidine-benzimidazole derivative | Michael Addition | Cyclohexanone (B45756), β-nitrostyrene | 95 | 49 |
| Proline-derived bifunctional secondary amine | Michael Addition | Various | up to 97 | up to 99 |
Table 6: Organocatalytic Applications of Chiral Pyrrolidine Derivatives. Data sourced from researchgate.netrsc.orgbeilstein-journals.orgtandfonline.com.
Enamine Catalysis (e.g., Asymmetric Benzoyloxylation)
Enamine catalysis involves the reaction of a secondary amine catalyst with a carbonyl compound to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. In the context of asymmetric benzoyloxylation of aldehydes, a chiral amine catalyst would react with the aldehyde to form an enamine, which then attacks an electrophilic benzoyloxylating agent, such as benzoyl peroxide.
While no studies have been published on the use of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol for this purpose, research on other chiral pyrrolidine catalysts provides a basis for predicting its potential efficacy. For instance, diarylprolinol silyl (B83357) ethers, known as Hayashi-Jørgensen catalysts, are highly effective in promoting the asymmetric α-oxidation of aldehydes. The general mechanism for such a reaction is depicted below:
General Mechanism of Asymmetric Benzoyloxylation via Enamine Catalysis:
Enamine Formation: The chiral secondary amine catalyst reacts with an aldehyde to form a chiral enamine intermediate.
Nucleophilic Attack: The enamine attacks the benzoyloxylating agent (e.g., benzoyl peroxide).
Hydrolysis: The resulting intermediate is hydrolyzed to release the α-benzoyloxy aldehyde product and regenerate the catalyst.
The stereochemical outcome of the reaction is dictated by the catalyst's ability to create a sterically defined chiral environment around the enamine, directing the approach of the electrophile to one face of the enamine.
Iminium Catalysis
In iminium catalysis, a secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it towards nucleophilic attack.
Although there is no specific data on This compound in iminium-catalyzed reactions, the extensive research on other prolinol derivatives allows for a hypothetical discussion. For example, in the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, the formation of a chiral iminium ion is a key step. The catalyst's structure would control the facial selectivity of the nucleophilic attack on the β-carbon of the activated enal.
General Mechanism of Michael Addition via Iminium Catalysis:
Iminium Ion Formation: The chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.
Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion.
Hydrolysis: The resulting enamine intermediate is hydrolyzed to afford the Michael adduct and regenerate the catalyst.
Structure-Activity Relationships in Chiral 2-(Methoxypyrrolidin-1-yl)ethanol Ligands
The effectiveness and stereoselectivity of a chiral pyrrolidine catalyst are intricately linked to its three-dimensional structure. Substituents on the pyrrolidine ring and the nature of the side chain play crucial roles in defining the catalyst's performance.
Influence of Pyrrolidine Ring Substituents on Stereoselectivity
Substituents on the pyrrolidine ring can significantly influence the catalyst's conformation and the steric environment it presents. In the case of This compound , the methoxy (B1213986) group at the C3 position is a key feature. While direct studies are lacking, research on other 3- and 4-substituted prolinol derivatives has shown that even small changes in the substitution pattern can have a profound impact on enantioselectivity. The position and nature of the substituent can affect the pucker of the five-membered ring, which in turn influences the orientation of the catalytically active nitrogen lone pair and the side chain.
Role of the Methoxyl Group in Chiral Induction
The methoxy group in This compound could influence chiral induction through several mechanisms:
Steric Effects: The methoxy group can exert steric hindrance, helping to create a well-defined chiral pocket around the active site. This steric bias would favor the approach of the substrate from a specific direction, leading to high enantioselectivity.
Electronic Effects: The electron-donating nature of the methoxy group could modulate the nucleophilicity of the pyrrolidine nitrogen, potentially affecting the rate of enamine or iminium ion formation.
Coordinating Effects: The oxygen atom of the methoxy group could act as a Lewis basic site, potentially coordinating with metal ions in dual catalytic systems or interacting with the substrate through hydrogen bonding or other non-covalent interactions.
Studies on prolinol ether enamines have shown that the nature of the ether-linked group can impact the stability and reactivity of the enamine intermediate. nih.gov
Impact of the Ethanol (B145695) Side Chain Configuration
The ethanol side chain at the C2 position is another critical element for chiral induction. The hydroxyl group can participate in hydrogen bonding, either with the substrate or with other reagents, helping to rigidify the transition state and enhance stereoselectivity. The configuration of the stereocenter at C2, in conjunction with the substituent at C3, would create a specific chiral environment that is essential for effective asymmetric catalysis.
In many prolinol-type catalysts, the hydroxyl group of the side chain is often protected (e.g., as a silyl ether) to fine-tune its steric and electronic properties. The free hydroxyl group in This compound suggests its potential role as a hydrogen-bond donor, which is a common feature in many successful organocatalysts.
Mechanistic Investigations and Stereochemical Control in Reactions Catalyzed by S 2 3 Methoxypyrrolidin 1 Yl Ethanol Analogues
Elucidation of Catalytic Cycles and Intermediate Species
The efficacy of a catalyst is intrinsically linked to the intricacies of its catalytic cycle. For reactions employing analogues of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol, the cycle typically commences with the coordination of the amino alcohol ligand to a metal center. This is followed by the binding of the substrate, the crucial bond-forming event, and concludes with the release of the product, thereby regenerating the active catalyst for the next turnover.
A well-studied example is the asymmetric transfer hydrogenation of ketones, often catalyzed by ruthenium complexes bearing amino alcohol ligands. In these systems, the proposed catalytic cycle involves the formation of a transient six-membered ring transition state. The ruthenium center coordinates to both the chiral amino alcohol ligand and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture. acs.org The ketone substrate then binds to this activated complex, facilitating the transfer of a hydride from the donor to the ketone's carbonyl carbon, which results in the formation of the desired chiral alcohol. acs.org Dissociation of the alcohol product regenerates the active catalytic species. Key intermediates, including metal-alkoxide and metal-hydride species, are central to this process. Their existence is supported by spectroscopic studies and computational modeling, which provide critical snapshots of the catalyst's journey through the reaction pathway.
Understanding Chiral Induction Mechanisms
The defining characteristic of an asymmetric catalyst is its ability to direct a reaction towards the formation of one specific stereoisomer. This chiral induction is a result of the unique three-dimensional environment created by the chiral ligand around the reactive center.
Transition State Analysis in Asymmetric Catalysis
The stereochemical outcome of a catalyzed reaction is determined by the energy difference between the diastereomeric transition states leading to the possible products. The lower-energy pathway is favored, resulting in the predominant formation of one stereoisomer. For catalysts based on this compound analogues, the chiral pyrrolidine (B122466) ring and the stereocenter bearing the hydroxyl group create a well-defined chiral pocket. This forces the incoming substrate to adopt a specific orientation to minimize steric clashes.
For instance, in organocatalyzed asymmetric aldol (B89426) reactions using proline derivatives, a chair-like transition state is often proposed. researchgate.net Computational models, particularly those using Density Functional Theory (DFT), have been invaluable in analyzing these transition states. nih.gov These studies allow for the visualization of the interactions between the catalyst and the substrates, revealing how the steric bulk of the ligand's substituents directs the approach of the nucleophile to one face of the electrophile, thereby establishing the new stereocenter with high fidelity.
Role of Non-Covalent Interactions and Hydrogen Bonding
While steric repulsion is a major factor in stereochemical control, subtle non-covalent interactions, especially hydrogen bonding, play a crucial and often decisive role. The hydroxyl group of the ethanol (B145695) moiety in these ligands is a key functional group capable of acting as a hydrogen bond donor. rsc.org
This hydrogen bonding can serve multiple purposes. It can pre-organize the reactants within the catalytic pocket, holding the substrate in a rigid conformation that exposes one face to the reacting partner. For example, a hydrogen bond between the ligand's hydroxyl group and the carbonyl oxygen of an aldehyde or ketone substrate can enhance the electrophilicity of the carbonyl carbon while simultaneously dictating the trajectory of the incoming nucleophile. researchgate.net The methoxy (B1213986) group on the pyrrolidine ring, while not a strong hydrogen bond donor or acceptor, can also influence the electronic environment and participate in weaker, yet cumulatively significant, non-covalent interactions that help to stabilize the preferred transition state. nih.gov
Factors Governing Diastereoselective and Enantioselective Control
The fine-tuning of both diastereoselectivity and enantioselectivity is a hallmark of a sophisticated catalytic system. With this compound analogues, chemists have several handles to manipulate the stereochemical outcome of a reaction.
Steric and Electronic Effects of Ligand Modification
A powerful strategy for optimizing a catalyst is the systematic modification of its structure. By altering the steric and electronic properties of the ligand, it is possible to enhance both activity and selectivity. acs.org
Table 1: Effect of Ligand Modification on Stereoselectivity
| Ligand Modification | Impact on Enantioselectivity (ee%) | Impact on Diastereoselectivity (dr) |
|---|---|---|
| Increasing steric bulk near the reactive center | Generally leads to an increase | Can be improved by restricting substrate conformations |
| Incorporating electron-donating groups | Variable; can affect metal's Lewis acidity | Can influence the electronic matching with the substrate |
| Incorporating electron-withdrawing groups | Variable; can affect metal's Lewis acidity | Can influence the electronic matching with the substrate |
Ligand-Controlled Diastereoselectivity Switches
One of the more remarkable phenomena observed with these catalysts is the ability to achieve a "ligand-controlled diastereoselectivity switch". dntb.gov.ua This occurs when a subtle change in the ligand's structure leads to a complete reversal of the diastereoselectivity, affording the opposite diastereomer of the product. nih.govchemrxiv.org For example, two regioisomeric amino alcohol ligands derived from (-)-β-pinene have been shown to produce opposite enantiomers in the addition of dialkylzinc to aldehydes. organic-chemistry.org
This switch is often the result of a change in the dominant reaction pathway or a shift in the conformational preference of the catalyst-substrate complex. A minor modification, such as altering the position of a functional group or changing a substituent, can be enough to favor a different transition state geometry (e.g., switching from a Felkin-Anh model to a chelation-controlled model). This powerful concept allows for access to a full set of product stereoisomers simply by selecting the appropriate ligand, a highly desirable feature in target-oriented synthesis. dntb.gov.uanih.gov
Table 2: Example of a Ligand-Controlled Diastereoselectivity Switch
| Ligand | Product Diastereomer Ratio (A:B) | Reference |
|---|---|---|
| Chiral Ligand X | >95:5 | Hypothetical data based on literature concepts dntb.gov.uanih.gov |
| Chiral Ligand Y (structurally similar to X) | <5:95 | Hypothetical data based on literature concepts dntb.gov.uanih.gov |
Radical-Polar Crossover Mechanisms in Amino Alcohol Formation
The synthesis of chiral β-amino alcohols, which are vital structural motifs in pharmaceuticals and natural products, presents significant challenges in controlling both chemoselectivity and stereoselectivity. nih.govwestlake.edu.cn A powerful strategy that has emerged to address these challenges is the use of radical-polar crossover (RPC) mechanisms. westlake.edu.cnresearchgate.net This approach effectively bridges single-electron radical chemistry with two-electron polar reactivity, allowing for the construction of complex molecules from simple precursors. researchgate.net In the context of amino alcohol synthesis, RPC reactions typically involve the generation of a radical species that is subsequently converted into a nucleophilic organometallic intermediate, which then adds to a carbonyl electrophile in a highly controlled manner. nih.govnih.gov
A prominent example of this strategy is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes with N-sulfonyl imines. nih.govwestlake.edu.cn This reaction provides access to a diverse range of β-amino alcohols bearing adjacent stereocenters with high levels of control. nih.gov The success of this protocol hinges on a chiral chromium catalyst, often utilizing ligands analogous to this compound, which orchestrates the entire catalytic cycle. nih.govacs.org
The mechanistic pathway involves several key steps:
Chemoselective Radical Generation : The process begins with the chemoselective single-electron reduction of the N-sulfonyl imine by a low-valent chiral Cr(II) catalyst. The presence of the strongly electron-withdrawing sulfonyl group on the imine nitrogen is crucial, as it lowers the reduction potential of the imine, allowing it to be reduced preferentially over the aldehyde. westlake.edu.cnorganic-chemistry.org This reduction generates a key α-amino radical intermediate. organic-chemistry.org
Radical-Polar Crossover : The newly formed α-amino radical is immediately intercepted by the Cr(II) species in a fast radical-trapping event. nih.gov This step forms a nucleophilic alkyl chromium(III) intermediate, marking the critical "radical-polar crossover". researchgate.netorganic-chemistry.org This rapid interception is vital to prevent undesired side reactions, such as the radical adding to another imine molecule. nih.gov
Stereocontrolled C-C Bond Formation : The oxygenophilic nature of the chromium center directs the nucleophilic alkyl chromium(III) intermediate to add selectively to the aldehyde (over the less electrophilic imine). nih.govorganic-chemistry.org The chiral ligand bound to the chromium center dictates the facial selectivity of this addition, thereby controlling the absolute and relative stereochemistry of the two newly formed stereocenters in the β-amino alcohol product. nih.gov The reaction often proceeds via a well-defined transition state, such as a Zimmerman-Traxler model, to achieve high diastereoselectivity. nih.gov
This modular and efficient approach demonstrates broad substrate compatibility, tolerating a wide variety of functional groups on both the aldehyde and imine partners. organic-chemistry.org
Research Findings: Substrate Scope in Cr-Catalyzed Asymmetric Aza-Pinacol Coupling
The effectiveness of the radical-polar crossover mechanism is demonstrated by the broad applicability of the chromium-catalyzed asymmetric aza-pinacol coupling. The reaction accommodates various aromatic, heteroaromatic, and aliphatic aldehydes, delivering the corresponding chiral β-amino alcohol products in good yields and with excellent stereoselectivities. organic-chemistry.org
| Aldehyde Substrate | Imine Substrate | Yield (%) | d.r. | e.e. (%) |
|---|---|---|---|---|
| Benzaldehyde | N-Tosylbenzaldimine | 95 | >20:1 | 98 |
| 4-Methoxybenzaldehyde | N-Tosylbenzaldimine | 96 | >20:1 | 98 |
| 4-Chlorobenzaldehyde | N-Tosylbenzaldimine | 94 | >20:1 | 98 |
| 2-Naphthaldehyde | N-Tosylbenzaldimine | 91 | >20:1 | 98 |
| 2-Thiophenecarboxaldehyde | N-Tosylbenzaldimine | 90 | >20:1 | 96 |
| Cyclohexanecarboxaldehyde | N-Tosylbenzaldimine | 85 | 15:1 | 99 |
| Benzaldehyde | N-Tosyl-4-chlorobenzaldimine | 92 | >20:1 | 98 |
Derivatization and Scaffold Modification of 2 Pyrrolidin 1 Yl Ethanol Derivatives for Advanced Catalysis
Synthesis of Novel Chiral Ligands from the Pyrrolidine (B122466) Core
The pyrrolidine ring is a privileged structural motif in asymmetric catalysis, largely due to its conformational rigidity and the stereochemical information embedded within its chiral centers. nih.govmdpi.com Starting from chiral amino alcohols like (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol, chemists can synthesize a diverse array of more complex ligands designed for specific catalytic transformations. The modification of the pyrrolidine core allows for the introduction of various donor atoms and sterically demanding groups, which are crucial for creating a well-defined chiral environment around a metal center or for effective stereocontrol in organocatalysis. nih.govrsc.org
The introduction of soft donor atoms like sulfur (S) and selenium (Se) alongside the existing nitrogen atom in amino alcohol-derived ligands creates bidentate N,S- or N,Se-ligands. These mixed-donor ligands are of significant interest in coordination chemistry and catalysis, particularly for reactions involving transition metals that have a high affinity for soft donors. ias.ac.innih.gov
The synthesis of these ligands from a chiral amino alcohol precursor typically involves a multi-step sequence. For instance, the hydroxyl group of the amino alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a thiol (R-SH) or selenol (R-SeH) source introduces the desired sulfur or selenium moiety.
An alternative approach involves the reaction of diamino-dithioether ligands with metal salts to form complexes. ias.ac.in While not a direct synthesis from amino alcohols, this methodology highlights the utility of N,S donor sets in stabilizing metal centers like Ni(II) and Fe(III). ias.ac.in The resulting N,S- or N,Se-ligands can coordinate to metal centers to form stable chelate complexes, which can act as catalysts for various transformations. The specific nature of the R-group on the sulfur or selenium atom can be varied to further tune the ligand's electronic and steric properties.
Table 1: Representative N,S- and N,Se-Donating Ligands and Their Precursors This table is a representative illustration based on synthetic principles and does not imply that these specific compounds have been synthesized from this compound in the cited literature.
| Precursor Amino Alcohol | Target Ligand Type | General Synthetic Step | Potential Application |
| This compound | N,S-Donating Ligand | 1. Activation of hydroxyl group. 2. Nucleophilic substitution with a thiol. | Asymmetric catalysis with soft transition metals. |
| This compound | N,Se-Donating Ligand | 1. Activation of hydroxyl group. 2. Nucleophilic substitution with a selenide. | Probes in mechanistic studies and catalysis. |
Incorporating a cyclohexyl ring into the structure of chiral amino alcohol ligands is a strategy to introduce steric bulk and conformational rigidity. The synthesis of new vicinal amino alcohol derivatives featuring a 4-benzylidenecyclohexane skeleton has been reported, leading to compounds with axial chirality. nih.gov These axially chiral amino alcohols are valuable precursors for synthesizing novel bisoxazoline (BOX) ligands. nih.gov
The synthesis often begins with a cyclohexanone (B45756) derivative, which undergoes a sequence of reactions to introduce the amino and alcohol functionalities in a stereocontrolled manner. Resolution of racemic mixtures is often a critical step, which can be achieved efficiently using techniques like chiral stationary phase chromatography to obtain enantiomerically pure amino alcohols (>99% ee). nih.gov These enantiopure cyclohexyl amino alcohols can then be used to construct more complex ligands, where the bulky and rigid cyclohexyl framework plays a key role in defining the chiral pocket of the resulting catalyst. For example, chiral macrocyclic salen ligands have been prepared from 1R,2R-(-)-1,2-diaminocyclohexane, demonstrating the utility of the cyclohexane (B81311) scaffold in creating highly enantioselective catalysts for reactions like the nitroaldol (Henry) reaction. acs.org
The introduction of a bulky trityl (triphenylmethyl) group onto the pyrrolidine scaffold is a powerful strategy for creating effective organocatalysts. An efficient synthesis for novel chiral tritylpyrrolidine derivatives has been developed, where the trityl group provides a sterically hindered environment crucial for high stereoselectivity. nih.gov
The synthesis allows for the generation of single stereoisomers through simple diastereomer separation using silica (B1680970) gel column chromatography. nih.gov These tritylpyrrolidine derivatives have proven to be highly efficient amine organocatalysts for reactions such as the asymmetric benzoyloxylation of aldehydes. nih.gov The bulky trityl group effectively shields one face of the enamine intermediate formed during the catalytic cycle, directing the incoming electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction. nih.govnih.gov
Table 2: Performance of a Tritylpyrrolidine Derivative in Asymmetric Benzoyloxylation Data synthesized from findings reported in The Journal of Organic Chemistry (2017). nih.gov
| Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) |
| Tritylpyrrolidine Derivative | Propanal | High | High |
| Tritylpyrrolidine Derivative | Butanal | High | High |
Functionalization for Enhanced Catalytic Performance and Broader Scope
Functionalization of the 2-(pyrrolidin-1-yl)ethanol framework is a key strategy to optimize catalytic efficiency and broaden the range of reactions they can mediate. mdpi.com Knowledge of the catalyst's mode of action allows for targeted structural modifications to improve performance with less reactive or more complex substrates. nih.govmdpi.com
One powerful approach is C-H functionalization, which allows for the direct introduction of new functional groups at positions that might be difficult to access through traditional synthetic routes. acs.orgresearchgate.net For example, palladium-catalyzed C(sp³)–H arylation at the C4 position of the pyrrolidine ring has been achieved, offering a direct method to install aryl groups that can significantly influence the catalyst's steric and electronic properties. acs.org
Another strategy is the creation of bifunctional catalysts. By incorporating a second functional group, such as a hydrogen-bond donor (e.g., a sulfonamide or amide group), the catalyst can activate both the nucleophile and the electrophile simultaneously. nih.govmdpi.com For instance, prolinamide-based organocatalysts have been designed to activate the reacting partners through both enamine formation (via the pyrrolidine nitrogen) and hydrogen bonding, leading to enhanced reactivity and selectivity. nih.govmdpi.com The structures of these catalysts are often modified to find the optimal distance and orientation between the two functional groups for maximum synergistic effect. mdpi.com
Furthermore, pyrrolidine derivatives can be incorporated into larger, structured materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.org This creates heterogeneous catalysts that are easily separable and reusable, while the porous framework can provide a unique microenvironment that influences the catalytic process. rsc.org
Rational Design Principles for New Chiral Amino Alcohol Ligands
The development of new, highly effective chiral amino alcohol ligands is increasingly guided by rational design principles rather than empirical screening. rsc.orgwestlake.edu.cn A fundamental aspect of this approach is understanding the transition state of the catalyzed reaction. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to model diastereomeric transition states and identify key non-covalent interactions, such as C-H···O interactions, that stabilize the transition state leading to the desired product enantiomer. chemrxiv.org This insight allows for the design of ligands that maximize these favorable interactions.
Another key principle is the modular synthesis of ligands. This involves creating a ligand from readily available building blocks, allowing for the systematic variation of different parts of the ligand to fine-tune its properties. westlake.edu.cnchemrxiv.org For example, in the enantioselective Petasis borono-Mannich reaction, chiral biphenol catalysts can be combined with a wide variety of amines and boronates, demonstrating the power of a multicomponent approach to generate structural diversity. chemrxiv.org
The concept of "privileged scaffolds" is also central to ligand design. The chiral 1,2-amino alcohol motif is considered a privileged structure because it is found in numerous successful ligands and natural products. nih.govwestlake.edu.cnnih.gov Design efforts often focus on creating novel variations of these proven scaffolds, for instance, by introducing axial chirality or incorporating them into macrocyclic structures. nih.govacs.org By combining these principles—mechanistic understanding, modularity, and the use of privileged scaffolds—researchers can more efficiently develop the next generation of chiral amino alcohol ligands for advanced catalysis.
Advanced Spectroscopic and Computational Characterization of S 2 3 Methoxypyrrolidin 1 Yl Ethanol and Its Metal Complexes
Advanced Spectroscopic Methods for Structure Elucidation and Chiral Purity Determination
The definitive structural confirmation and the assessment of enantiomeric purity of chiral ligands like (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol rely on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural elucidation in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to assign all proton and carbon signals unequivocally. The ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) group, the ethanol (B145695) fragment protons, and the protons of the pyrrolidine (B122466) ring. The splitting patterns and coupling constants would provide critical information about the connectivity and stereochemical relationships of the protons. The ¹³C NMR spectrum would complement this by providing the number of unique carbon environments.
To determine chiral purity, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents is a common practice. For instance, the addition of a chiral lanthanide shift reagent can induce diastereomeric differentiation in the NMR spectra of the enantiomers, leading to the separation of corresponding signals, allowing for quantification of the enantiomeric excess.
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is essential for confirming the molecular weight of the ligand and its metal complexes. High-resolution mass spectrometry (HRMS) provides the exact mass, which in turn confirms the elemental composition. In the context of metal complexes, MS can also offer insights into the stoichiometry of the ligand-metal binding.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-N stretching vibrations would all be identifiable. Upon coordination to a metal center, shifts in the vibrational frequencies of these functional groups can indicate which atoms are involved in the metal-ligand bonding.
An illustrative dataset for the characterization of a chiral pyrrolidinyl ligand is presented below. While not specific to this compound, it demonstrates the type of data generated.
Table 1: Illustrative Spectroscopic Data for a Chiral Pyrrolidinyl Ligand Derivative
| Technique | Observation | Interpretation |
| ¹H NMR | Multiplets and singlets with specific chemical shifts and coupling constants. | Provides the proton environment and connectivity. |
| ¹³C NMR | A specific number of signals corresponding to unique carbon atoms. | Confirms the carbon skeleton of the molecule. |
| HRMS (ESI+) | [M+H]⁺ ion peak corresponding to the exact mass. | Confirms the molecular formula. |
| FTIR | Characteristic absorption bands for O-H, C-N, and C-O groups. | Identifies the functional groups present. |
This table is illustrative and does not represent actual data for this compound.
Computational Chemistry for Conformational Analysis and Reactivity Prediction
Computational chemistry is an indispensable tool for understanding the behavior of chiral ligands and their metal complexes at a molecular level. It provides insights that can be difficult or impossible to obtain through experimental methods alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. For this compound, DFT calculations would be used to determine its most stable conformation. The pyrrolidine ring can adopt various puckered conformations (envelope or twist), and the orientation of the methoxy and ethanol substituents can vary. DFT can accurately predict the lowest energy conformer, which is crucial for understanding its coordination behavior with metal ions.
Table 2: Representative DFT-Calculated Parameters for a Chiral Ligand-Metal Complex
| Parameter | Calculated Value | Significance |
| Ligand-Metal Bond Lengths | e.g., M-N: 2.1 Å, M-O: 2.0 Å | Indicates the strength and nature of the coordination bonds. |
| Conformational Dihedral Angles | e.g., C-C-O-H: 175° | Defines the 3D structure of the ligand in the complex. |
| Energy of Transition State (TS1) | e.g., 15 kcal/mol | Correlates with the rate of the reaction pathway. |
| Energy of Transition State (TS2) | e.g., 18 kcal/mol | A higher energy barrier indicates a less favored pathway. |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For a metal complex of this compound acting as a catalyst, MD simulations can model the approach of a substrate to the catalytic center. nih.govfrontiersin.org These simulations provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that guide the substrate into a specific orientation within the catalyst's chiral pocket. nih.gov
MD simulations can reveal the flexibility of the catalyst-substrate complex and identify key intermolecular interactions that are responsible for the stereochemical outcome of the reaction. By analyzing the trajectories of the atoms over time, researchers can understand how the chiral ligand influences the facial selectivity of the substrate's approach to the metal center.
The ultimate goal of these computational studies is often the prediction of enantioselectivity. By combining the insights from DFT and MD, a comprehensive model of the catalytic cycle can be constructed. DFT calculations provide the energetics of the stationary points (reactants, intermediates, transition states, and products), while MD simulations offer a view of the dynamic processes and the role of the solvent and other environmental factors.
For a given reaction, multiple potential pathways leading to different stereoisomers can be modeled. The calculated free energy profiles for these pathways allow for the prediction of the major product and the expected enantiomeric excess. researchgate.net These theoretical predictions can then be compared with experimental results, leading to a deeper understanding of the reaction mechanism and guiding the design of more efficient and selective catalysts. nih.govresearchgate.net
Future Research Directions and Emerging Applications of Chiral Methoxypyrrolidinyl Ethanol Derivatives
Expansion to Novel Asymmetric Transformations and Reaction Classes
Chiral pyrrolidine-based catalysts have already demonstrated remarkable success in a range of asymmetric reactions, including aldol (B89426) and Michael reactions. nih.govmdpi.comunibo.it Future research will likely focus on expanding the application of (methoxypyrrolidinyl)ethanol derivatives to a broader array of novel and challenging asymmetric transformations. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties, making them adaptable to different substrates and reaction types. unibo.it
One promising area is the exploration of pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions. The ability of these catalysts to form key intermediates like enamines and iminiums can be harnessed to control the facial selectivity of these powerful carbon-carbon bond-forming reactions. mdpi.com Furthermore, the development of catalysts for asymmetric C-H functionalization is a rapidly growing field. Chiral (methoxypyrrolidinyl)ethanol derivatives could serve as ligands for transition metals or as organocatalysts to direct the enantioselective activation of otherwise inert C-H bonds.
Another avenue of research is their application in asymmetric carbon-heteroatom bond-forming reactions. This includes enantioselective aminations, oxidations, and halogenations, which are crucial for the synthesis of many pharmaceuticals and agrochemicals. The development of bifunctional catalysts, where the pyrrolidine (B122466) nitrogen and the hydroxyl group work in concert to activate both the nucleophile and the electrophile, could lead to highly efficient and selective transformations.
Recent research has highlighted the potential for chiral dinitrogen ligands in asymmetric catalysis, suggesting a new paradigm for ligand design that could be extended to (methoxypyrrolidinyl)ethanol derivatives for novel applications in palladium/norbornene cooperative catalysis. nih.gov The exploration of these compounds in multicomponent reactions, where three or more reactants are combined in a single step to generate complex molecules, also represents a significant opportunity for future development.
Integration into Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. researchgate.net This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. The integration of chiral (methoxypyrrolidinyl)ethanol-based catalysts into flow chemistry systems is a key area for future research.
Immobilized catalysts, as discussed in the previous section, are particularly well-suited for use in packed-bed reactors, where the reactant stream flows through a column containing the solid-supported catalyst. nih.gov This setup allows for continuous operation over extended periods, with the product being collected at the outlet. Future work will focus on optimizing reactor design, flow rates, and reaction conditions to maximize productivity and enantioselectivity.
The development of homogeneous catalysts that are compatible with flow systems is also an important research direction. This could involve the use of catalysts that are soluble in the reaction medium but can be selectively removed downstream using techniques such as membrane filtration or precipitation. The combination of flow chemistry with other enabling technologies, such as in-line purification and real-time reaction monitoring, will pave the way for fully automated and highly efficient processes for the synthesis of chiral molecules.
Advantages of Flow Chemistry for Asymmetric Synthesis:
| Feature | Benefit |
| Precise control over reaction parameters (temperature, pressure, residence time) | Improved selectivity and reproducibility. nih.gov |
| High surface-area-to-volume ratio | Enhanced heat and mass transfer, leading to faster reactions. |
| Small reactor volumes | Increased safety, especially for highly exothermic or hazardous reactions. |
| Potential for automation and integration of in-line analysis | High-throughput optimization and process control. |
Exploration of New Metallocatalytic and Organocatalytic Paradigms
Chiral (methoxypyrrolidinyl)ethanol derivatives have the potential to be employed in both metallocatalysis and organocatalysis, opening up a wide range of possibilities for the development of novel catalytic systems. researchgate.net
In metallocatalysis , these compounds can act as chiral ligands for a variety of transition metals, such as rhodium, palladium, and copper. nih.govrsc.org The nitrogen and oxygen atoms of the ligand can coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. Future research will involve the synthesis of a diverse library of ligands with varying steric and electronic properties and their evaluation in a broad range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and C-H activations. researchgate.netnih.gov The development of catalysts that can operate under mild conditions and with low catalyst loadings will be a key focus.
In organocatalysis , the pyrrolidine nitrogen can act as a Lewis base to activate substrates through the formation of enamine or iminium ion intermediates. nih.govnih.gov The hydroxyl and methoxy (B1213986) groups can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereocontrol. Future research in this area will focus on the design of multifunctional organocatalysts that can promote complex cascade reactions, where multiple bonds are formed in a single synthetic operation. The development of catalysts that can operate in environmentally friendly solvents, such as water or bio-based solvents, is also a high priority. mdpi.com
A particularly exciting area of research is the development of cooperative catalytic systems , where a chiral (methoxypyrrolidinyl)ethanol derivative and a metal catalyst work in synergy to promote a transformation that is not possible with either catalyst alone. This approach can lead to the discovery of new reaction pathways and provide access to novel chiral molecules.
Q & A
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) to prevent dermal exposure. Neutralize acidic/basic waste with 1M NaOH or HCl before disposal. Acute toxicity testing (e.g., LD in rodents) and ecotoxicity assays (e.g., Daphnia magna immobilization) are required for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
